molecular formula C13H22N2O5 B12994671 (S)-1-((tert-Butoxycarbonyl)glycyl)-2-methylpyrrolidine-2-carboxylic acid

(S)-1-((tert-Butoxycarbonyl)glycyl)-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B12994671
M. Wt: 286.32 g/mol
InChI Key: FYCCBCMFPOSIRR-ZDUSSCGKSA-N
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Description

(S)-1-((tert-Butoxycarbonyl)glycyl)-2-methylpyrrolidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in peptide chemistry, due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((tert-Butoxycarbonyl)glycyl)-2-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amino group using the tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((tert-Butoxycarbonyl)glycyl)-2-methylpyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of the Boc group is typically achieved using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction will produce the free amino acid.

Scientific Research Applications

(S)-1-((tert-Butoxycarbonyl)glycyl)-2-methylpyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-((tert-Butoxycarbonyl)glycyl)-2-methylpyrrolidine-2-carboxylic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-((tert-Butoxycarbonyl)glycyl)-2-ethylpyrrolidine-2-carboxylic acid
  • (S)-1-((tert-Butoxycarbonyl)glycyl)-2-propylpyrrolidine-2-carboxylic acid

Uniqueness

(S)-1-((tert-Butoxycarbonyl)glycyl)-2-methylpyrrolidine-2-carboxylic acid is unique due to its specific structure, which includes a methyl group at the 2-position of the pyrrolidine ring. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds .

Properties

Molecular Formula

C13H22N2O5

Molecular Weight

286.32 g/mol

IUPAC Name

(2S)-2-methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H22N2O5/c1-12(2,3)20-11(19)14-8-9(16)15-7-5-6-13(15,4)10(17)18/h5-8H2,1-4H3,(H,14,19)(H,17,18)/t13-/m0/s1

InChI Key

FYCCBCMFPOSIRR-ZDUSSCGKSA-N

Isomeric SMILES

C[C@]1(CCCN1C(=O)CNC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1(CCCN1C(=O)CNC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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